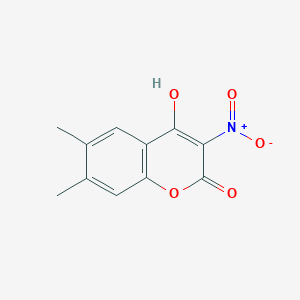
4-Hydroxy-6,7-dimethyl-3-nitro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and suitable nitro and methylating agents.
Methylation: The methyl groups are introduced through methylation reactions, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Cyclization: The final step involves cyclization to form the benzopyran ring structure, typically using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
Coumarin: A parent compound with a similar benzopyran structure but lacking the nitro and methyl groups.
4-Hydroxycoumarin: Similar to the target compound but without the nitro and dimethyl substitutions.
Dihydrocoumarin: A reduced form of coumarin with a saturated benzopyran ring.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The dimethyl groups also contribute to its unique steric and electronic properties, differentiating it from other benzopyran derivatives.
特性
CAS番号 |
55005-22-6 |
|---|---|
分子式 |
C11H9NO5 |
分子量 |
235.19 g/mol |
IUPAC名 |
4-hydroxy-6,7-dimethyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-5-3-7-8(4-6(5)2)17-11(14)9(10(7)13)12(15)16/h3-4,13H,1-2H3 |
InChIキー |
WOZQGVWTWZLETB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OC(=O)C(=C2O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


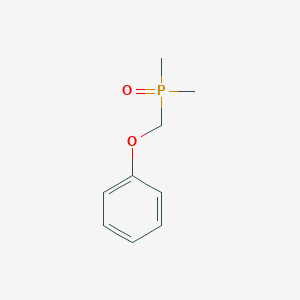

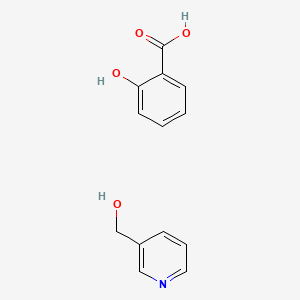
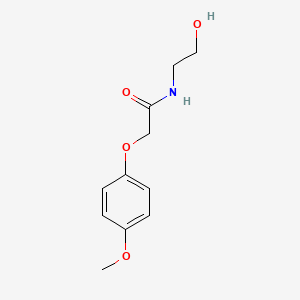
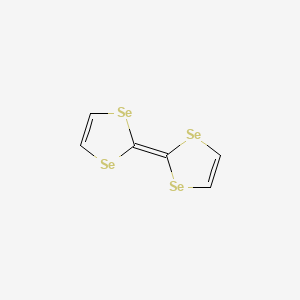
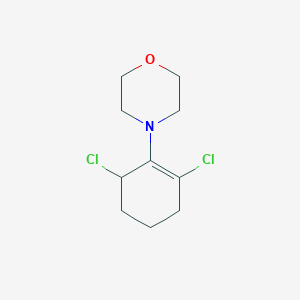
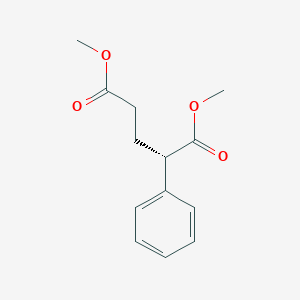

![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)

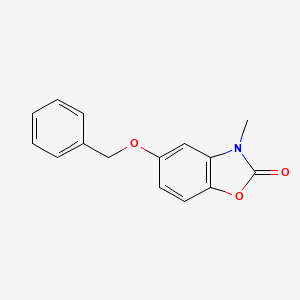
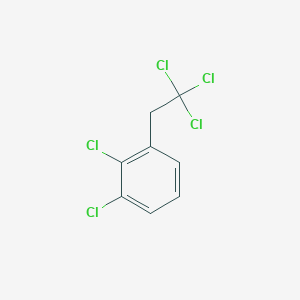
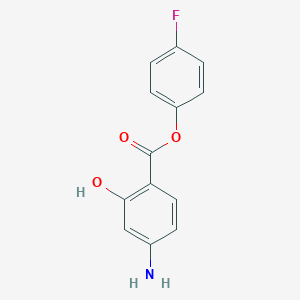
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
